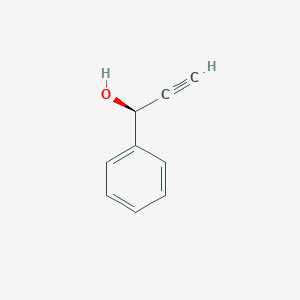

(S)-1-Phenyl-2-propyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGLAZDLBZDVBL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64599-56-0 | |

| Record name | (S)-1-Phenyl-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Phenyl-2-propyn-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-1-Phenyl-2-propyn-1-ol

Abstract

This compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex, stereochemically-defined molecules. A comprehensive understanding of its physical properties is fundamental to its effective application, from reaction optimization and purity assessment to final product formulation. This guide provides a detailed examination of the key physicochemical and spectroscopic properties of this compound. It further outlines the standard experimental methodologies for their determination, explaining the scientific rationale behind these protocols. This document is intended to be a practical resource for researchers, chemists, and drug development professionals who handle or utilize this important chiral synthon.

Introduction: The Significance of a Chiral Propargyl Alcohol

In the landscape of asymmetric synthesis, chiral propargyl alcohols are exceptionally versatile intermediates. This compound, possessing a defined stereocenter adjacent to both a phenyl ring and an alkyne, offers a rich platform for a multitude of chemical transformations. The terminal alkyne serves as a handle for reactions such as Sonogashira coupling, click chemistry, and hydration, while the secondary alcohol moiety can be oxidized, reduced, or used as a directing group.

The accurate characterization of this compound's physical properties is not a trivial exercise; it is a prerequisite for reliable and reproducible science. These properties directly inform:

-

Identity and Purity: Confirming the correct structure and assessing both chemical and enantiomeric purity.

-

Reaction Kinetics and Thermodynamics: Understanding how the material will behave under various reaction conditions.

-

Process Scale-up: Designing safe and efficient large-scale synthetic procedures.

-

Material Handling and Storage: Ensuring the long-term stability and integrity of the compound.

This guide consolidates critical data and procedural knowledge to support these objectives.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. It is important to note that while some properties like optical rotation are specific to the enantiomer, others such as melting and boiling points are often reported for the racemic mixture and serve as a close reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Liquid or white to light yellow powder/lump | [3][4] |

| Melting Point | 22-23 °C (racemate) | [5][6] |

| Boiling Point | 135-136 °C at 13 mmHg (racemate) | [6] |

| Optical Rotation [α]²⁰/D | +28±2° (c = 3.2% in chloroform) | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.551 | [1] |

Spectroscopic Profile for Structural Verification

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: While specific spectra for the (S)-enantiomer are not provided in the search results, the spectrum is identical to the racemate. A representative ¹H NMR spectrum for the related 3-phenyl-2-propyn-1-ol shows characteristic peaks for the aromatic, methylene, and hydroxyl protons[7].

-

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Data for the related 1-phenyl-2-propanol can be referenced for typical aromatic and aliphatic carbon shifts[8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Characteristic Absorptions (ν, cm⁻¹):

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3290 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

Note: IR spectra for 1-phenyl-2-propyn-1-ol are available for reference[2][9].

-

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and validated experimental methods. The following sections detail the standard procedures for measuring the critical properties of this compound.

Determination of Optical Rotation via Polarimetry

Causality and Principle: Optical rotation is the defining physical property of a chiral substance, directly confirming its enantiomeric identity.[10] Chiral molecules rotate the plane of plane-polarized light because they present an asymmetric environment to the electromagnetic field of the light.[11][12] The specific rotation, [α], is a standardized measure of this rotation.[12] Its sign (+ for dextrorotatory, - for levorotatory) and magnitude are unique to the enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).[12][13] This measurement is therefore the primary method to distinguish this compound from its (R)-enantiomer and to assess its enantiomeric purity.

Step-by-Step Methodology:

-

Instrument Calibration: Turn on the polarimeter and the sodium (D-line, 589 nm) light source, allowing them to warm up for optimal stability.[14] Calibrate the instrument to zero using a cuvette filled with the pure solvent (e.g., chloroform).[14]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the specified solvent (e.g., chloroform) in a volumetric flask to create a solution of known concentration (c), typically in g/mL or g/100mL.[10]

-

Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the sample tube in the polarimeter and record the observed angle of rotation (α).[12]

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) [13]

Caption: Workflow for capillary melting point determination.

Stability, Storage, and Handling

Storage and Stability

To maintain its chemical and enantiomeric integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). [4]It is recommended to store the compound in a cool, dark place, such as a refrigerator, to minimize potential degradation. [5]The material may discolor to yellow during storage, which could indicate some level of decomposition. [1]

Safety and Handling

This compound is associated with several GHS hazard classifications and should be handled with appropriate care.

-

Hazards: It is considered harmful if swallowed and causes skin and serious eye irritation. [1][2][3]It may also cause respiratory irritation. [15]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. [1]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. [4] For comprehensive safety information, always consult the supplier's Safety Data Sheet (SDS) before use.

Conclusion

This guide has provided a consolidated overview of the essential physical properties of this compound, a compound of significant value to the scientific community. The data presented in the tables, along with the detailed experimental protocols, offer a robust framework for the identity confirmation, purity assessment, and safe handling of this chiral building block. By grounding experimental work in an accurate understanding of these fundamental characteristics, researchers can ensure the reliability and success of their synthetic endeavors.

References

- 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123115]

- alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Ethynylbenzenemethanol]

- This compound ≥99.0% GC sum of enantiomers 64599-56-0 - Sigma-Aldrich. Merck KGaA. [URL: https://www.sigmaaldrich.com/product/aldrich/540735]

- 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsrc. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4187-87-5_947955.html]

- 1-Phenyl-2-propyn-1-ol | 4187-87-5 | Tokyo Chemical Industry Co., Ltd. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/P0220]

- 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711781.htm]

- 1-Phenyl-2-propyn-1-ol - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/1-phenyl-2-propyn-1-ol-tci-P0220]

- 1-Phenyl-2-propyn-1-ol, 98% | Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?productId=AC304030010]

- 1-Phenyl-2-propyn-1-ol 98 4187-87-5 - Sigma-Aldrich. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/304030]

- 1-Phenyl-2-propyn-1-ol, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- (R)-1-Phenyl-2-propyn-1-ol - Sigma-Aldrich. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/540727]

- Determination of optical rotation and specific rotation. World Health Organization. [URL: https://digicollections.net/medicinedocs/#/d/s22130en/5.4.1]

- Optical Rotation Determination. Japanese Pharmacopoeia. [URL: https://www.mhlw.go.jp/file/06-Seisakujouhou-11120000-Iyakushokuhinkyoku/0000175865.pdf]

- Optical rotation - Wikipedia. Wikimedia Foundation. [URL: https://en.wikipedia.

- Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- 3-Phenyl-2-propyn-1-ol - NIST WebBook. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1504581]

- 5.4: Optical Activity - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/05%3A_Stereochemistry_at_Tetrahedral_Centers/5.04%3A_Optical_Activity]

- 1-Phenyl-2-propyn-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. John Wiley & Sons, Inc. [URL: https://spectrabase.com/spectrum/9wLEjc2fgU3]

- 1504-58-1, 3-Phenyl-2-propyn-1-ol Formula - Echemi. Echemi. [URL: https://www.echemi.com/products/3-phenyl-2-propyn-1-ol-cas1504-58-1.html]

- 3-Phenyl-2-propyn-1-ol 96 1504-58-1 - Sigma-Aldrich. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/589306]

- Reactivity of a Triruthenium Acetylide Complex toward Alkynes... - ACS Publications. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/om9907101]

- 1-PHENYL-2-PROPANOL(14898-87-4) 13C NMR spectrum - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/14898-87-4_13cnmr.htm]

- 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1504-58-1_1hnmr.htm]

- 1-phenyl-2-propyn-1-ol(4187-87-5) ir1 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen/4187-87-5_IR1.htm]

- This compound CAS#: 61317-73-5; ChemWhat Code: 928165. ChemWhat. [URL: https://www.chemwhat.com/s-1-phenyl-2-propyn-1-ol-cas-61317-73-5/]

Sources

- 1. (S)-1-苯基-2-丙炔-1-醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-2-propyn-1-ol | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]

- 5. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 6. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]

- 7. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1-PHENYL-2-PROPANOL(14898-87-4) 13C NMR spectrum [chemicalbook.com]

- 9. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. digicollections.net [digicollections.net]

- 15. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-α-Ethynylbenzyl Alcohol: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: (S)-α-Ethynylbenzyl alcohol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a stereogenic carbinol center, a reactive terminal alkyne, and an aromatic phenyl group, offers remarkable versatility for the construction of complex, high-value molecules. This guide provides a comprehensive technical overview of its chemical structure, stereochemical significance, state-of-the-art enantioselective synthetic methodologies, and key applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Propargyl Alcohol

(S)-α-Ethynylbenzyl alcohol, systematically named (S)-1-phenylprop-2-yn-1-ol, belongs to the class of propargyl alcohols. These are compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond. The defining feature of this specific molecule is its chirality. The carbon atom bearing the hydroxyl group is a stereocenter, bonded to four distinct substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and an ethynyl group. The "(S)" designation refers to the specific spatial arrangement of these groups, as defined by the Cahn-Ingold-Prelog priority rules.

The strategic importance of this molecule in drug development is immense. Many biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[1] Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, access to enantiomerically pure building blocks like (S)-α-Ethynylbenzyl alcohol is critical for the synthesis of single-enantiomer pharmaceuticals.

Chemical Structure and Stereochemistry

The structure of (S)-α-Ethynylbenzyl alcohol is fundamental to its reactivity and utility. The phenyl group provides a scaffold for various modifications and influences the electronic properties of the molecule. The hydroxyl and ethynyl groups are versatile functional handles that can participate in a wide array of chemical transformations.

Key Structural Features:

-

Chemical Formula: C₉H₈O

-

Molecular Weight: 132.16 g/mol [2]

-

Chiral Center: The carbinol carbon (C1)

-

Functional Groups: Hydroxyl (-OH), Phenyl (C₆H₅-), Ethynyl (-C≡CH)

The absolute configuration of the stereocenter dictates the molecule's interaction with other chiral entities. The ability to selectively synthesize the (S)-enantiomer is a cornerstone of its application in asymmetric synthesis.

Enantioselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of racemic α-ethynylbenzyl alcohol is readily achieved by the addition of an acetylide nucleophile to benzaldehyde. However, the true challenge and area of intense research lies in controlling the stereochemical outcome to favor the (S)-enantiomer. Modern asymmetric synthesis provides several powerful strategies to achieve this.

The most common approach is the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex. This involves the use of a chiral ligand that coordinates to a metal center (e.g., Zinc, Titanium, Copper), creating a chiral environment that directs the incoming nucleophile to one face of the aldehyde, preferentially forming one enantiomer of the product.

Logical Workflow for Asymmetric Alkynylation

The following diagram illustrates the general principle of catalyst-controlled enantioselective alkynylation of benzaldehyde.

Sources

1-Phenylpropargyl alcohol CAS number 64599-56-0

An In-Depth Technical Guide to (S)-1-Phenyl-2-propyn-1-ol: A Versatile Chiral Building Block

Introduction: Beyond the Structure

This compound, identified by its CAS number 64599-56-0, is a chiral propargyl alcohol that serves as a cornerstone in modern synthetic chemistry.[1][2] While often discussed in the context of its racemic form (1-Phenyl-2-propyn-1-ol, CAS 4187-87-5), the enantiomerically pure (S)-form provides a critical advantage in the synthesis of stereospecific pharmaceuticals and complex natural products.[3][4] This guide moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility stems from the unique combination of a secondary alcohol and a terminal alkyne, offering two distinct and highly reactive sites for molecular elaboration.[5] This dual functionality makes it an invaluable synthon for constructing diverse molecular architectures, from heterocyclic pharmacophores to advanced organic materials.[6]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for 1-phenyl-2-propyn-1-ol are summarized below. It is crucial to handle this compound with appropriate personal protective equipment, as it is classified as an irritant and is harmful if swallowed.[3][7][8]

| Property | Value | Source(s) |

| CAS Number | 64599-56-0 for (S)-enantiomer; 4187-87-5 for racemate | [2][3] |

| Molecular Formula | C₉H₈O | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Melting Point | 22-23 °C | [3] |

| Boiling Point | 135-136 °C at 13 mmHg | [3] |

| Density | 1.066 - 1.087 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.549 | [3] |

| Flash Point | 99 °C (210.2 °F) | [3][7] |

| pKa | ~13.6 (estimated, similar to propargyl alcohol) | [9] |

Safety and Handling Precautions:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[7][10]

Core Synthesis Methodologies

The preparation of 1-phenylpropargyl alcohol is a fundamental transformation in organic chemistry. The choice of method often depends on the desired scale, available starting materials, and whether the racemic or an enantiomerically enriched product is required.

Method 1: Nucleophilic Addition of Acetylide to Benzaldehyde

This classic and direct approach is one of the most common methods for preparing the racemic compound. It involves the deprotonation of acetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of benzaldehyde.

Caption: Workflow for Acetylide Addition to Benzaldehyde.

Detailed Step-by-Step Protocol:

This protocol is adapted from established procedures for the synthesis of 1-phenylpropargyl alcohol.[5]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a thermometer is assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) is prepared or obtained commercially. A separate solution of benzaldehyde in anhydrous THF is prepared in the dropping funnel.

-

Acetylene Introduction: Acetylene gas is bubbled through the stirred THF solution at a controlled temperature, typically between -20 °C and 0 °C.

-

Acetylide Formation: The Grignard reagent (ethylmagnesium bromide) is added dropwise to the acetylene solution. This deprotonates the acetylene to form the soluble ethynylmagnesium bromide. The reaction is typically stirred for 30-60 minutes below 0 °C.

-

Nucleophilic Addition: The solution of benzaldehyde in THF is added dropwise from the dropping funnel, maintaining the temperature between 0 °C and 10 °C to control the exothermic reaction.[5]

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (or overnight) to ensure complete conversion.[5]

-

Quenching and Workup: The reaction is carefully quenched by slow addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylpropargyl alcohol.[5]

Method 2: Palladium/Copper-Catalyzed Sonogashira Coupling

While the previous method builds the molecule from acetylene and benzaldehyde, the Sonogashira coupling is a powerful alternative for creating substituted phenylpropargyl alcohols.[11][12] This cross-coupling reaction joins a terminal alkyne (propargyl alcohol) with an aryl halide (e.g., iodobenzene).[13][14][15] This method is exceptionally valuable for its high functional group tolerance.[16]

Detailed Step-by-Step Protocol:

This protocol is representative of a typical Sonogashira coupling for this class of compounds.[10][11]

-

Inert Atmosphere: A flame-dried Schlenk flask is charged with the aryl halide (e.g., iodobenzene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI.[11] The flask is evacuated and backfilled with an inert gas (e.g., Argon) multiple times.

-

Solvent and Base Addition: Anhydrous solvent (e.g., THF) and a suitable amine base (e.g., triethylamine or diisopropylamine) are added via syringe.[11][17] The mixture is stirred to dissolve the solids.

-

Alkyne Addition: Propargyl alcohol is added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the amine hydrohalide salt is filtered off. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography on silica gel.[11]

Key Chemical Reactivity and Transformations

The synthetic power of 1-phenylpropargyl alcohol lies in the orthogonal reactivity of its two functional groups. The terminal alkyne is a gateway to cycloadditions and further couplings, while the secondary alcohol can be manipulated through oxidation or rearrangement.

Reactivity of the Terminal Alkyne

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is the cornerstone of "click chemistry."[18][19][20] It provides an exceptionally efficient and reliable method for covalently linking the alkyne-containing molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole ring.[21][22] This reaction is prized in drug discovery and chemical biology for its high yield, stereospecificity, and compatibility with a vast range of functional groups and aqueous conditions.[20]

Caption: Schematic of the CuAAC "Click" Reaction.

-

Further Sonogashira Coupling : The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a nucleophilic acetylide.[9] This allows the molecule to act as the alkyne partner in a subsequent Sonogashira reaction, coupling it with another aryl or vinyl halide to build more complex, conjugated systems.

Reactivity of the Secondary Alcohol

-

Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenyl-2-propyn-1-one (phenylpropargylone), using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP). This ketone is also a valuable synthetic intermediate.

-

Meyer-Schuster Rearrangement : In the presence of an acid catalyst, propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds. This transformation provides a route to different classes of molecules from the same starting material.

Applications in Drug Discovery and Medicinal Chemistry

1-Phenylpropargyl alcohol and its derivatives are prevalent scaffolds in medicinal chemistry. The rigid alkyne linker is often used to position functional groups in specific orientations for optimal interaction with biological targets, while the triazole ring formed via click chemistry is an excellent and stable bioisostere for an amide bond.[20]

-

Anticancer Agents : Phenylpropargyl alcohols are used as precursors for synthesizing oxathiolene oxides, which have been investigated as inducers of NQO1 (quinone oxidoreductase), an enzyme involved in cancer chemoprevention.[11][12]

-

Heterocycle Synthesis : The molecule is a key starting material for the synthesis of various pharmacologically active heterocycles, such as pyrazoles, which exhibit a wide range of biological activities.[5][23]

-

Bioconjugation : Through the CuAAC reaction, molecules containing the 1-phenylpropargyl alcohol motif can be "clicked" onto biomolecules like peptides, proteins, or nucleic acids for applications in diagnostics, imaging, and targeted drug delivery.[18][21]

Caption: Strategic Application Pathways in Drug Development.

Conclusion

This compound is far more than a simple chemical. It is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its dual reactivity, combined with the stereochemical information held in its chiral center, provides an efficient and elegant entry point into a vast chemical space. From the rational design of novel therapeutics to the construction of complex materials, a deep understanding of this building block's properties, synthesis, and reactivity is essential for driving innovation at the molecular level.

References

-

Welker, M. E., et al. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Lett Org Chem. Available at: [Link]

- Google Patents. (n.d.). RU2515241C1 - Method of producing 1-phenyl propargyl alcohol.

-

SciSpace. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available at: [Link]

-

Chemsrc. (2025). 1-Phenyl-2-propyn-1-ol. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. Available at: [Link]

-

The Good Scents Company. (n.d.). 1-phenyl propyl alcohol. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

PubChem. (n.d.). 1-Phenyl-1-propanol. Available at: [Link]

-

ChemBK. (2024). PHENYLPROPARGYL ALCOHOL. Available at: [Link]

-

Mol-Instincts. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available at: [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]

-

ScenTree. (n.d.). Phenyl propyl alcohol (CAS N° 122-97-4). Available at: [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]

-

SpectraBase. (n.d.). 1-Phenyl-2-propyn-1-ol - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). alpha-Ethynylbenzenemethanol. Available at: [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Available at: [Link]

-

PhotochemCAD. (n.d.). Phenylpropargyl aldehyde. Available at: [Link]

-

ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol. Available at: [Link]

-

Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Available at: [Link]

-

The Good Scents Company. (n.d.). (R)-1-phenyl propyl alcohol. Available at: [Link]

-

PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. Available at: [Link]

-

MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Available at: [Link]

-

The Good Scents Company. (n.d.). propargyl alcohol 1-hydroxy-2-propyne. Available at: [Link]

-

Molbase. (2025). 1-Phenyl-2-propyn-1-ol. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 1-Phenyl-2-propyn-1-ol 98 4187-87-5 [sigmaaldrich.com]

- 4. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 5. RU2515241C1 - Method of producing 1-phenyl propargyl alcohol - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-苯基-2-丙炔-1-醇_MSDS_密度_熔点_CAS号【4187-87-5】_化源网 [chemsrc.com]

- 9. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 18. labinsights.nl [labinsights.nl]

- 19. Click Chemistry [organic-chemistry.org]

- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (S)-1-Phenyl-2-propyn-1-ol

Abstract

(S)-1-Phenyl-2-propyn-1-ol is a valuable chiral propargyl alcohol intermediate in asymmetric synthesis and drug development. Unambiguous structural confirmation and purity assessment are critical for its application. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR—used to characterize this molecule. We will explore the theoretical underpinnings of the observed spectral features, present detailed, field-tested experimental protocols, and offer a rigorous interpretation of the resulting data. This document is intended for researchers, scientists, and quality control professionals who require a practical and scientifically grounded understanding of how to verify the structure and identity of this compound.

Introduction: The Molecular Profile

This compound is a secondary alcohol containing a chiral center at the carbinol carbon (C1), a phenyl ring, and a terminal alkyne. This combination of functional groups makes it a versatile building block for the synthesis of complex pharmaceutical agents and other fine chemicals. The stereochemical integrity of the C1 position is often crucial for the biological activity of the final product. Therefore, robust analytical methods are required to confirm not only the covalent structure but also to provide data consistent with the expected chiral environment. Spectroscopic techniques are the cornerstone of this analytical workflow.

This guide is structured to provide a comprehensive and self-validating approach. By correlating data from IR, ¹H NMR, and ¹³C NMR, a scientist can build a complete and trustworthy profile of the molecule, ensuring its identity and suitability for downstream applications.

Molecular Structure and Key Features for Analysis

Before delving into the spectra, it is essential to identify the key structural features that will give rise to characteristic signals.

Figure 1: Labeled structure of this compound highlighting key atoms for spectroscopic analysis.

The key analytical targets are:

-

-OH group: The hydroxyl proton and the C-O bond.

-

Terminal Alkyne (-C≡CH): The acetylenic C≡C and C-H bonds and their respective atoms.

-

Chiral Center (C1): The methine proton (H-C1) and the carbinol carbon (C1). Its environment influences adjacent nuclei.

-

Phenyl Group: The aromatic ring protons and carbons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of covalent bonds.

Causality of Experimental Choices

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and reproducibility, requiring minimal to no sample preparation for a liquid sample like 1-phenyl-2-propyn-1-ol.[1][2] The sample is placed in direct contact with a high-refractive-index crystal (typically diamond), and an evanescent wave penetrates a few microns into the sample, providing a high-quality spectrum of the bulk material.[3][4] This avoids the need for preparing KBr pellets or liquid cells, thus streamlining the workflow and reducing potential sources of error.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (e.g., monolithic diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[5]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For a liquid, this is sufficient to ensure the necessary contact.[2]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, wipe the crystal clean with a soft tissue soaked in a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by several strong, diagnostic peaks that confirm the presence of its key functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Description of Peak |

| ~3300 - 3400 | O-H (Alcohol) Stretch | Strong, Broad |

| ~3300 | ≡C-H (Alkyne) Stretch | Strong, Sharp |

| ~3030 - 3080 | =C-H (Aromatic) Stretch | Medium, Sharp |

| ~2120 | C≡C (Alkyne) Stretch | Weak to Medium, Sharp |

| ~1600, ~1490 | C=C (Aromatic) Stretch | Medium, Sharp |

| ~1050 | C-O (Secondary Alcohol) Stretch | Strong, Sharp |

Analysis:

-

O-H Stretch (~3300-3400 cm⁻¹): The most prominent feature of an alcohol is the intense, broad absorption band for the O-H stretch.[6][7] Its broadness is a direct result of intermolecular hydrogen bonding.

-

≡C-H Stretch (~3300 cm⁻¹): A sharp and intense peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[7][8] This peak may sometimes appear as a "shoulder" on the much broader O-H band, but its sharp character distinguishes it.

-

C≡C Stretch (~2120 cm⁻¹): The stretching vibration of the carbon-carbon triple bond gives rise to a sharp, albeit weaker, absorption in the 2100-2260 cm⁻¹ region.[6] Its intensity is often low due to the low polarity of the symmetrically substituted triple bond.

-

Aromatic and C-O Stretches: The presence of the phenyl group is confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching bands around 1600 and 1490 cm⁻¹.[8] A strong C-O stretching vibration, characteristic of a secondary alcohol, is expected around 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, we can deduce the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[9] The choice of CDCl₃ is standard for small, non-polar to moderately polar organic molecules.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and its signal is set to 0.00 ppm for chemical shift referencing.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR , standard parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

-

For ¹³C NMR , a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Data Interpretation and Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.55 | Multiplet (m) | 5H | Ar-H |

| ~5.45 | Doublet (d) | 1H | H-C1 |

| ~2.65 | Doublet (d) | 1H | H-C3 |

| ~2.50 (variable) | Broad Singlet (br s) | 1H | -OH |

Source: Typical values compiled from spectral databases and literature.[10][11]

Detailed Analysis:

-

Aromatic Protons (δ 7.30-7.55): The five protons of the monosubstituted phenyl ring appear as a complex multiplet in this region. Their downfield shift is due to the deshielding effect of the aromatic ring current.[12]

-

Methine Proton (H-C1, δ ~5.45): This proton is located at the chiral center, adjacent to both the deshielding phenyl ring and the oxygen atom. This environment shifts its signal significantly downfield. It appears as a doublet due to coupling with the acetylenic proton (H-C3) over three bonds (³J).

-

Acetylenic Proton (H-C3, δ ~2.65): The terminal alkyne proton resonates around 2.65 ppm. It also appears as a doublet due to its coupling with the methine proton (H-C1). The coupling constant (³J_H1-H3) is typically small, around 2.0-2.5 Hz.

-

Hydroxyl Proton (-OH, δ ~2.50): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[13][14] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of acid or water, which averages out any coupling to the adjacent H-C1 proton.[13] This can be confirmed by a D₂O shake experiment, where the -OH peak disappears upon addition of deuterium oxide.

Figure 2: ³J-coupling relationship between the methine (H-C1) and acetylenic (H-C3) protons.

¹³C NMR Data Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C4 (ipso-Aromatic) |

| ~128.5 - 129.0 | C5, C6, C8, C9 (ortho-, meta-Aromatic) |

| ~126.5 | C7 (para-Aromatic) |

| ~83.5 | C2 (Alkynyl) |

| ~75.0 | C3 (Alkynyl) |

| ~64.5 | C1 (Carbinol) |

Source: Typical values compiled from spectral databases and literature.

Detailed Analysis:

-

Aromatic Carbons (δ 126-140): The phenyl group shows four distinct signals: one for the ipso-carbon (C4, attached to C1), one for the para-carbon (C7), and two for the two pairs of equivalent ortho- and meta-carbons. The ipso-carbon is the most downfield due to its substitution.

-

Alkynyl Carbons (δ 75-84): The two sp-hybridized carbons of the alkyne appear in this characteristic midrange region. The carbon attached to the chiral center (C2) is typically slightly more downfield than the terminal carbon (C3).

-

Carbinol Carbon (C1, δ ~64.5): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear around 64.5 ppm.[13]

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through a logical, multi-technique approach.

-

IR spectroscopy provides definitive evidence for the core functional groups: an alcohol (-OH), a terminal alkyne (-C≡CH), and an aromatic ring.

-

¹H NMR spectroscopy confirms the proton count and establishes the connectivity through spin-spin coupling, most notably the key ³J coupling between the methine and acetylenic protons, which links the two ends of the molecule.

-

¹³C NMR spectroscopy validates the carbon skeleton, confirming the presence of all nine unique carbon environments.

Together, these datasets provide a robust and unambiguous "fingerprint" of the molecule. This comprehensive characterization is fundamental for ensuring material quality, supporting regulatory submissions, and enabling confident progress in research and development endeavors.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Li, Y. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: IR Chart. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy (IR). Michigan State University. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance. In Books Gateway. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Ethynylbenzenemethanol. PubChem Compound Database. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Reusch, W. (n.d.). Proton NMR Table. Michigan State University. [Link]

Sources

- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 2. agilent.com [agilent.com]

- 3. youtube.com [youtube.com]

- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. s4science.at [s4science.at]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]

- 11. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Proton NMR Table [www2.chemistry.msu.edu]

Discovery and history of chiral propargyl alcohols

An In-Depth Technical Guide to the Discovery and History of Chiral Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral propargyl alcohols are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. The stereocenter bearing the hydroxyl group, combined with the reactive alkyne moiety, offers a powerful synthetic handle for elaborating molecular scaffolds, making these compounds indispensable intermediates in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive overview of the historical evolution of propargyl alcohol synthesis, from early stoichiometric methods to the advent of highly efficient catalytic asymmetric techniques. We will delve into the mechanistic underpinnings of seminal methods, provide field-proven experimental protocols, and illustrate their strategic application in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

Chirality is a critical determinant of biological activity. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors, often resulting in one enantiomer of a drug being therapeutically active while the other is inactive or even harmful.[1][2] Consequently, the ability to synthesize molecules with precise stereochemical control is a cornerstone of modern drug discovery and development.[3][4]

Propargyl alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are particularly valuable chiral synthons. The alkyne can be readily transformed into a variety of functional groups—including alkenes, alkanes, carbonyls, and heterocycles—while the stereodefined alcohol provides a crucial anchor point for molecular elaboration. This dual functionality has cemented their role as key intermediates in the assembly of complex natural products and active pharmaceutical ingredients (APIs).

Historical Perspective: From Discovery to Asymmetric Catalysis

The journey to access enantiomerically pure propargyl alcohols has been a multi-decade endeavor, marked by a clear progression from classical stoichiometric methods to highly efficient and atom-economical catalytic processes.

Early Syntheses and the Stoichiometric Era

The parent compound, prop-2-yn-1-ol, was first synthesized in 1872 by Louis Henry. Industrial-scale production methods were later developed, notably through the copper-catalyzed addition of formaldehyde to acetylene, a process pioneered by Walter Reppe in the 1920s.[5][6] These early methods, however, produced achiral or racemic alcohols.

The first forays into chiral propargyl alcohol synthesis relied on stoichiometric chiral reagents. These included the use of chiral reducing agents to convert prochiral ynones to alcohols and the addition of organometallic acetylides to aldehydes in the presence of stoichiometric chiral ligands. While effective in establishing the desired stereocenter, these methods suffered from significant drawbacks, including poor atom economy, the need for cryogenic temperatures, and the generation of large amounts of waste from the chiral auxiliary.

The Dawn of Catalysis: A Paradigm Shift

The quest for more efficient and sustainable methods led to the development of catalytic asymmetric synthesis. A pivotal moment in this field was the first report of a catalytic asymmetric addition of an alkynylzinc reagent to an aldehyde by Soai and coworkers in 1990.[7] Although the enantiomeric excesses were modest (up to 34% ee), this work laid the crucial groundwork for the breakthroughs that would follow.[7] The late 1990s and early 2000s witnessed a surge of innovation, with several research groups developing highly effective catalytic systems that now define the state of the art.

Pillars of Modern Synthesis: Key Catalytic Asymmetric Alkynylations

The direct, catalytic enantioselective addition of terminal alkynes to aldehydes is the most powerful and widely used strategy for synthesizing chiral propargyl alcohols. Three methodologies, developed by the research groups of Carreira, Shibasaki, and Trost, have emerged as particularly robust and influential.

The Carreira Protocol: A Practical and Robust Zinc-Based System

In 2000, Erick Carreira's group reported a highly practical method for the enantioselective addition of terminal alkynes to aldehydes.[4] The system utilizes commercially available and inexpensive components: zinc triflate (Zn(OTf)₂) as the Lewis acid and the chiral amino alcohol (+)-N-methylephedrine as the ligand.[4][8]

Causality and Mechanistic Insight: The success of the Carreira protocol lies in the in situ generation of a chiral zinc-amino alkoxide complex. This complex coordinates to both the terminal alkyne and the aldehyde, bringing them into proximity within a defined chiral environment. The alkyne is deprotonated by a base (typically a tertiary amine), forming a zinc acetylide, which then adds to the activated aldehyde face-selectively, dictated by the stereochemistry of the N-methylephedrine ligand. A key advantage is the system's remarkable tolerance to air and moisture, making it operationally simple.[8]

The Shibasaki Method: Bifunctional Catalysis with Indium-BINOL

Masakatsu Shibasaki's group introduced a powerful alternative using an Indium(III)-BINOL (1,1'-bi-2-naphthol) complex.[9][10] This system is notable for its broad substrate scope, providing high enantioselectivity for both aliphatic and, significantly, aromatic aldehydes, which were problematic for early zinc-based systems due to competitive Cannizzaro reactions.[10]

Causality and Mechanistic Insight: The Shibasaki catalyst operates through a "bifunctional" mechanism.[4][9][10] The Indium(III) center acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the BINOL ligand, as part of the complex, is thought to facilitate the deprotonation and delivery of the alkyne. This dual activation of both the electrophile (aldehyde) and the nucleophile (alkyne) within a single catalytic complex accounts for the high reactivity and excellent stereocontrol observed.[11]

The Trost ProPhenol System: A Dinuclear Zinc Catalyst

Barry Trost and his colleagues developed a unique catalyst system based on a semi-crown ether ligand called ProPhenol.[12] When treated with dialkylzinc reagents (e.g., Et₂Zn), the ProPhenol ligand spontaneously assembles into a chiral dinuclear zinc complex.[12]

Causality and Mechanistic Insight: This bimetallic catalyst also functions as a bifunctional entity. One zinc center acts as a Lewis acid to activate the aldehyde electrophile. The other zinc atom, coordinated to the deprotonated alkyne, positions the resulting zinc acetylide for nucleophilic attack.[12][13] This highly organized, pocket-like chiral environment enables excellent stereochemical induction for a wide range of substrates, including challenging α,β-unsaturated aldehydes.[3]

Comparative Analysis of Leading Catalytic Systems

The choice of catalytic system often depends on the specific substrates and desired operational conditions. The following table summarizes the performance of these three key methods for the alkynylation of representative aldehydes.

| Catalyst System | Aldehyde Substrate | Alkyne | Yield (%) | ee (%) | Reference |

| Carreira (Zn(OTf)₂ / (+)-NME) | Cyclohexanecarboxaldehyde | Phenylacetylene | 95 | 99 | [4] |

| Carreira (Zn(OTf)₂ / (+)-NME) | Benzaldehyde | 1-Octyne | 81 | 96 | [4] |

| Shibasaki (InBr₃ / (R)-BINOL) | Cyclohexanecarboxaldehyde | Phenylacetylene | 95 | 96 | [10] |

| Shibasaki (InBr₃ / (R)-BINOL) | Benzaldehyde | Phenylacetylene | 91 | 92 | [10] |

| Trost (Zn-ProPhenol) | Benzaldehyde | Trimethylsilylacetylene | 94 | 98 | [3] |

| Trost (Zn-ProPhenol) | Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | 95 | 97 | [3] |

Field-Proven Methodologies: Experimental Protocols

Adherence to validated protocols is critical for reproducibility. The following sections provide detailed, step-by-step procedures for two of the most widely adopted methods.

Protocol: Catalytic Asymmetric Alkynylation via the Carreira Method

This protocol is adapted from the procedure reported by Anand, N. K. & Carreira, E. M. in J. Am. Chem. Soc.2001 , 123, 9687-9688.[4]

Workflow Diagram:

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add zinc triflate (Zn(OTf)₂, 0.2 equivalents) and (+)-N-methylephedrine (0.22 equivalents).

-

Add anhydrous toluene to achieve a final aldehyde concentration of approximately 0.5 M.

-

Add triethylamine (Et₃N, 0.5 equivalents) and stir the resulting suspension at room temperature (23 °C) for 2 hours.

-

Add the terminal alkyne (1.2 equivalents) followed by the aldehyde (1.0 equivalent).

-

Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

Protocol: Catalytic Asymmetric Alkynylation via the Shibasaki Method

This protocol is adapted from the procedure reported by Takita, R. et al. in J. Am. Chem. Soc.2005 , 127, 13760-13761.[10]

Step-by-Step Methodology:

-

To a flame-dried flask under an inert atmosphere, add Indium(III) bromide (InBr₃, 0.1 equivalents) and (R)-BINOL (0.1 equivalents).

-

Add anhydrous dichloromethane (CH₂Cl₂) to achieve a final aldehyde concentration of 0.2 M.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dicyclohexylmethylamine (Cy₂NMe, 0.5 equivalents) and stir for an additional 30 minutes.

-

Cool the mixture to the specified reaction temperature (e.g., 40 °C).

-

Add the terminal alkyne (1.5 equivalents) followed by the aldehyde (1.0 equivalent).

-

Stir the reaction at this temperature until the starting material is consumed, as indicated by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the mixture with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired product.

Application in High-Stakes Synthesis: Pharmaceuticals and Natural Products

The true measure of a synthetic method's value is its ability to enable the construction of complex, important molecules. The catalytic asymmetric synthesis of propargyl alcohols has been a key enabling technology in numerous total synthesis campaigns.

Drug Development: Synthesis of the Anti-HIV Drug Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. A critical step in its industrial synthesis involves the enantioselective addition of cyclopropylacetylene to a trifluoromethyl ketone precursor. While early syntheses relied on stoichiometric reagents, modern catalytic approaches have been developed that significantly improve efficiency. For instance, a chiral-at-ruthenium catalyst has been shown to produce the key propargyl alcohol intermediate in 99% yield and 95% ee with catalyst loadings as low as 0.2 mol%.[7][14] This demonstrates the power of asymmetric catalysis to make the production of life-saving medicines more economical and sustainable.

Natural Product Synthesis: Total Synthesis of Leucascandrolide A

Leucascandrolide A is a marine natural product with potent cytotoxic and antifungal properties.[7] Its complex macrocyclic structure presented a formidable synthetic challenge. In their seminal total synthesis, the Carreira group employed their own asymmetric alkynylation methodology as a key strategic step.[14][15][16] The diastereoselective addition of a zinc acetylide to the chiral aldehyde, (R)-isopropylidene glyceraldehyde, was used to rapidly and efficiently construct a key fragment of the molecule, setting two contiguous stereocenters in a single operation.[14][16] This convergent approach highlights how catalytic asymmetric reactions can streamline the synthesis of complex natural products.[7]

Conclusion and Future Outlook

The discovery and development of methods for synthesizing chiral propargyl alcohols represent a triumph of modern organic chemistry. The field has evolved from classical, low-efficiency stoichiometric reactions to elegant and powerful catalytic systems that provide access to these invaluable building blocks with exceptional levels of stereocontrol and operational simplicity. The pioneering work of Carreira, Shibasaki, Trost, and others has not only filled the chemist's toolbox with reliable methods but has also fundamentally enabled the synthesis of complex molecules that impact human health. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles of asymmetric catalysis, exemplified by the synthesis of chiral propargyl alcohols, will remain a central and driving force in chemical innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]

- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 8. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 9. Asymmetric alkynylation of aldehydes catalyzed by an In(III)/BINOL complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex [organic-chemistry.org]

- 11. A new entry in catalytic alkynylation of aldehydes and ketones: dual activation of soft nucleophiles and hard electrophiles by an indium(III) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dinuclear Metal-ProPhenol Catalysts: Development and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leucascandrolide a: synthesis and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total synthesis of leucascandrolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Basic Reactivity of Terminal Alkynes in Alcohols

Abstract

Terminal alkynes, hydrocarbons featuring a carbon-carbon triple bond at the end of a molecular chain, are foundational building blocks in modern organic synthesis. Their utility is largely dictated by the unique acidity of the terminal C-H bond. When placed in alcoholic solvents, this acidity enables the formation of acetylide anions, which are potent nucleophiles central to a variety of critical carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the core reactivity of terminal alkynes in alcoholic media, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles of acetylide formation and examine its application in key synthetic transformations, including nucleophilic additions to carbonyls and metal-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

The Foundational Principle: Acidity and Acetylide Formation

The reactivity of a terminal alkyne (R-C≡C-H) is dominated by the nature of the sp-hybridized C-H bond. The high degree of s-character (50%) in the sp hybrid orbital draws electron density away from the hydrogen atom, making it significantly more acidic than hydrogens on sp² (alkene) or sp³ (alkane) hybridized carbons.[1][2][3] This results in a pKa value of approximately 25, a stark contrast to the pKa values of alkenes (~44) and alkanes (~50).[2][4]

This acidity allows for the deprotonation of the terminal alkyne by a sufficiently strong base to form a negatively charged acetylide ion (R-C≡C:⁻).[1][2][3] The acetylide is an excellent nucleophile and a strong base, capable of participating in a wide array of synthetic reactions.[1][2][5]

The Role of the Alcohol Solvent and Base Selection

Alcoholic solvents (R'-OH) are common media for reactions involving terminal alkynes. They are polar and protic, capable of solvating ionic intermediates. However, alcohols themselves are weakly acidic, with pKa values typically ranging from 16 to 18.[6] This has a critical implication: to deprotonate a terminal alkyne (pKa ≈ 25), a base significantly stronger than the alcohol's conjugate base (the alkoxide, R'-O⁻) is required.

Causality in Base Selection: The equilibrium of the acid-base reaction must favor the formation of the acetylide anion. Therefore, the conjugate acid of the chosen base must have a pKa much higher than 25.

| Compound | Functional Group | Approximate pKa | Suitable for Deprotonation? |

| Ethane | Alkane | ~50 | - |

| Ethene | Alkene | ~44 | - |

| Ammonia (NH₃) | Amine | ~38 | Yes (as NaNH₂) |

| Terminal Alkyne | Alkyne | ~25 | (Reference) |

| Ethanol | Alcohol | ~16 | No (as EtO⁻) |

| Water | Water | ~15.7 | No (as HO⁻) |

Data sourced from multiple chemical literature sources.[2][4][6][7]

Commonly employed bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and Grignard reagents (RMgX).[4][7] Hydroxide (HO⁻) and alkoxide (R'O⁻) bases are generally not strong enough to deprotonate terminal alkynes to completion.[3]

The following diagram illustrates the fundamental acid-base equilibrium.

Caption: Deprotonation of a terminal alkyne by a strong base.

Key Reaction Classes in Alcoholic Media

The in situ-generated acetylide anion is a versatile intermediate for constructing complex molecular architectures.

Nucleophilic Addition to Carbonyl Compounds

One of the most fundamental reactions of acetylides is their nucleophilic addition to the electrophilic carbon of aldehydes and ketones.[1][8][9][10] This reaction forms a new carbon-carbon bond and, after an acidic or aqueous workup, yields a propargyl alcohol.[1] The alcohol solvent can serve as the proton source during the workup step.

-

Reaction with formaldehyde yields a primary propargyl alcohol.[8]

-

Reaction with other aldehydes yields secondary propargyl alcohols.[8]

-

Reaction with ketones yields tertiary propargyl alcohols.[8]

Caption: General workflow for the synthesis of propargyl alcohols.

Experimental Protocol: Synthesis of 1-phenyl-2-propyn-1-ol

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (or an appropriate alcohol like ethanol) and cool to 0 °C.

-

Deprotonation: Add sodium amide (NaNH₂) (1.1 eq) to the solvent. Slowly bubble acetylene gas through the solution or add a solution of a terminal alkyne like phenylacetylene (1.0 eq). Stir for 1 hour at 0 °C to ensure complete formation of the acetylide.

-

Addition: Slowly add a solution of benzaldehyde (1.0 eq) in the same solvent to the acetylide suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cautiously quench the reaction by slow addition of aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper-Catalyzed Homocoupling: The Glaser-Hay Coupling

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[11][12] The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of a base and an oxidant (often O₂ from air).[11][12] Alcoholic solvents are frequently used.[12] The Hay coupling is a well-known modification that uses a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which enhances versatility across various organic solvents.[11][12][13]

Mechanism Overview:

-

Formation of Copper Acetylide: The terminal alkyne coordinates to the Cu(I) center and is deprotonated by the base, forming a copper(I) acetylide complex.[11]

-

Oxidative Coupling: Two copper acetylide units undergo an oxidative step, coupling the alkyne fragments to form the 1,3-diyne product.[11]

-

Catalyst Regeneration: The resulting reduced copper species is re-oxidized by the terminal oxidant (e.g., O₂) to regenerate the active Cu(I) catalyst.[11]

This reaction is highly valuable in the synthesis of polymers, macrocycles, and materials with unique electronic and optical properties.[14]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[15] The reaction is co-catalyzed by palladium and copper complexes and is typically run in the presence of an amine base, often in alcoholic or aqueous solvents.[15]

Field Insight: The Sonogashira reaction's mild conditions and high functional group tolerance make it an indispensable tool in drug discovery for the late-stage introduction of alkyne moieties or the construction of conjugated systems.[15]

The catalytic cycle is complex, involving two intertwined cycles for palladium and copper.[15]

Caption: The palladium cycle of the Sonogashira cross-coupling reaction.

Trustworthiness through Self-Validation: A key side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[15] The presence of this diyne byproduct, easily detectable by GC-MS or LC-MS, serves as an internal indicator of suboptimal reaction conditions (e.g., presence of oxygen, incorrect catalyst ratio) and validates the need for further optimization, such as degassing the solvent or using a copper-free variant.

The Evolving Role of Alcohols: Beyond a Simple Solvent

While traditionally viewed as a medium, recent research highlights the active participation of alcohols in novel alkyne transformations. In certain copper-catalyzed transfer semihydrogenation reactions, for instance, alcohols like isopropanol can serve as practical H₂ equivalents, donating a hydrogen atom to reduce an internal alkyne to an alkene.[16] This avoids the need for high-pressure hydrogenation equipment or stoichiometric silicon-based reductants, representing a greener, more atom-economical approach.[16] Furthermore, in some copper-catalyzed hydroamination reactions, alcohol additives act as a crucial proton source that can switch the reaction pathway from producing an enamine to an alkylamine.[17]

Conclusion

The reactivity of terminal alkynes in alcoholic solvents is a cornerstone of modern organic chemistry, pivotal for drug development and materials science. This reactivity is rooted in the acidity of the terminal proton, which allows for the formation of a potent acetylide nucleophile. This single transformation unlocks a suite of powerful synthetic tools, from fundamental nucleophilic additions to sophisticated metal-catalyzed cross-coupling reactions like the Sonogashira and Glaser couplings. Understanding the interplay between the alkyne, the base, the catalysts, and the alcohol solvent—which can act as a medium, a proton source, or even a reactant—is essential for designing efficient, robust, and innovative synthetic strategies. As the field advances, the development of novel catalytic systems continues to expand the synthetic utility of this remarkable functional group.

References

-

Title: 11.11: Reaction of Acetylide Anions Source: Chemistry LibreTexts URL: [Link]

-

Title: Using alcohols as simple H2-equivalents for copper-catalysed transfer semihydrogenations of alkynes Source: RSC Publishing URL: [Link]

-

Title: Glaser coupling Source: Wikipedia URL: [Link]

-

Title: Ch 14: Reactions of RCCM with Aldehydes and Ketones Source: University of Calgary URL: [Link]

-

Title: Development of optimized conditions for Glaser-Hay bioconjugations Source: PMC - NIH URL: [Link]

-

Title: CHEM 220 Synthesis of Alkynes: Addition of Acetylide Ions to Carbonyls Source: YouTube URL: [Link]

-

Title: Approximate pKa chart of the functional groups: values to know Source: nku.edu URL: [Link]

-

Title: Alkyne Source: Wikipedia URL: [Link]

-

Title: Copper-catalyzed selective hydroamination reactions of alkynes Source: PMC - PubMed Central URL: [Link]

-

Title: Glaser Coupling, Hay Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis (5) - Reactions of Alkynes Source: Master Organic Chemistry URL: [Link]

-

Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]

-

Title: Acidity of Terminal Alkynes Source: Chemistry Steps URL: [Link]

-

Title: Recent advances and applications of Glaser coupling employing greener protocols Source: RSC Publishing URL: [Link]

-

Title: The addition of an acetylide ion to a carbonyl group is used in the synthesis of ethchlorvynol... Source: Pearson URL: [Link]

-

Title: Acetylide ions react with aldehydes and ketones to give alcohol addition products. Source: Homework.Study.com URL: [Link]

-

Title: What bases can deprotonate an alkyne? Source: Quora URL: [Link]

-

Title: Ch 9 : Alkylation of Terminal Alkynes Source: University of Calgary URL: [Link]

-

Title: 10.8: Acidity of Terminal Alkynes Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The application box in the margin of states, “The addition of an ... | Study Prep in Pearson+ [pearson.com]

- 10. homework.study.com [homework.study.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Glaser coupling - Wikipedia [en.wikipedia.org]

- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Using alcohols as simple H 2 -equivalents for copper-catalysed transfer semihydrogenations of alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06637C [pubs.rsc.org]

- 17. Copper-catalyzed selective hydroamination reactions of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Phenyl-2-propyn-1-ol molecular weight and formula